3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid
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Overview
Description
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with a keto group at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid typically involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux conditions . This reaction yields 3,4-dihydro-2H-1,4-benzothiazine-3-one, which can be further oxidized to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 3,4-Dihydro-2H-1,4-benzothiazine-3-carboxylic acid
- 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid
Comparison: Compared to similar compounds, 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the presence of the carboxylic acid group enhances its solubility in aqueous media, which can be advantageous in certain applications .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzothiazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGQRBFYFFAULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500766 |
Source
|
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70685-30-2 |
Source
|
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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